3',4',5',5,7-Pentamethoxyflavone

Vue d'ensemble

Description

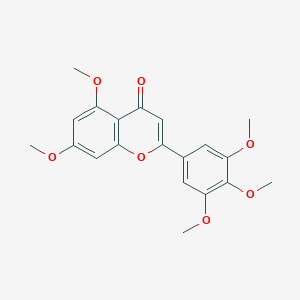

3’,4’,5’,5,7-Pentaméthoxyflavone: is a natural flavonoid extracted from plants in the Rutaceae family . It is known for its potential therapeutic properties, particularly in overcoming chemoresistance in cancer cells by inhibiting the Nrf2 pathway . This compound has a molecular formula of C20H20O7 and a molecular weight of 372.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,5’,5,7-Pentamethoxyflavone typically involves the methylation of flavonoid precursors. One common method is the methylation of 5,7-dihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 3’,4’,5’,5,7-Pentamethoxyflavone may involve extraction from natural sources, such as plants in the Rutaceae family, followed by purification processes . Alternatively, large-scale synthesis can be achieved through optimized methylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3’,4’,5’,5,7-Pentamethoxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones or other reduced forms.

Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts or under UV light.

Major Products:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavones and other reduced compounds.

Substitution: Various substituted flavonoids depending on the reagents used.

Scientific Research Applications

3’,4’,5’,5,7-Pentamethoxyflavone has diverse applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives and studying reaction mechanisms.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Mechanism of Action

The primary mechanism by which 3’,4’,5’,5,7-Pentamethoxyflavone exerts its effects is through the inhibition of the Nrf2 pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. By inhibiting Nrf2, 3’,4’,5’,5,7-Pentamethoxyflavone sensitizes chemoresistant cancer cells to chemotherapeutic agents, thereby enhancing their efficacy . This compound also interacts with other molecular targets and pathways involved in oxidative stress and cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds:

3’,4’,5’,5,7-Pentamethoxyflavanone: A natural flavonoid with similar structural features but different biological activities.

5-Hydroxy-3’,4’,5’,5,7-Pentamethoxyflavone: Another polymethoxyflavone with distinct pharmacological properties.

Uniqueness: 3’,4’,5’,5,7-Pentamethoxyflavone is unique due to its specific inhibition of the Nrf2 pathway, which is not commonly observed in other flavonoids . This makes it a valuable compound for research in overcoming chemoresistance in cancer therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,5’,5,7-Pentamethoxyflavone typically involves the methylation of flavonoid precursors. One common method is the methylation of 5,7-dihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 3’,4’,5’,5,7-Pentamethoxyflavone may involve extraction from natural sources, such as plants in the Rutaceae family, followed by purification processes . Alternatively, large-scale synthesis can be achieved through optimized methylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3’,4’,5’,5,7-Pentamethoxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones or other reduced forms.

Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts or under UV light.

Major Products:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavones and other reduced compounds.

Substitution: Various substituted flavonoids depending on the reagents used.

Applications De Recherche Scientifique

Biological Activities

PMF exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antioxidant Activity : PMF has demonstrated the ability to scavenge free radicals, which can help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that PMF can inhibit inflammatory pathways, making it useful in treating inflammatory diseases.

- Cancer Chemoprevention : PMF has shown promise in sensitizing cancer cells to chemotherapy by downregulating the Nrf2 signaling pathway, which is often associated with drug resistance.

Cancer Treatment

PMF has been studied for its role in enhancing the efficacy of chemotherapeutic agents. A notable study demonstrated that PMF sensitizes cisplatin-resistant A549 lung cancer cells by inhibiting Nrf2 expression. This downregulation leads to increased apoptosis in cancer cells when treated with cisplatin, suggesting that PMF could serve as an effective adjuvant in cancer therapy .

Neuroprotective Effects

Recent studies have indicated that PMF may alleviate anxiety through modulation of the A2A receptor pathway. This suggests potential applications in treating anxiety disorders .

| Study | Findings | Implications |

|---|---|---|

| Neuroprotective effects via A2A receptor modulation | PMF enhances GABAergic synaptic stability | Potential treatment for anxiety disorders |

Nutraceuticals and Dietary Supplements

Due to its antioxidant properties, PMF is being explored as a dietary supplement aimed at health promotion. Its ability to combat oxidative stress positions it favorably within the nutraceutical market .

Case Study 1: PMF in Cancer Therapy

A study published in PubMed investigated the effects of PMF on cisplatin-resistant lung cancer cells. The results indicated that PMF not only reduced Nrf2 expression but also enhanced the cytotoxic effects of cisplatin, leading to increased apoptosis rates among resistant cancer cells .

Case Study 2: PMF and Anxiety Management

Another research highlighted PMF's role in modulating anxiety through its interaction with GABAergic pathways. This study suggests that PMF could be a natural alternative for managing anxiety symptoms without the side effects commonly associated with pharmaceuticals .

Summary of Applications

PMF's multifaceted applications span several domains:

- Cancer Treatment : Enhances chemotherapy efficacy and reduces drug resistance.

- Neuroprotection : Potential treatment for anxiety disorders through receptor modulation.

- Nutraceuticals : Antioxidant properties make it suitable for dietary supplements.

Mécanisme D'action

The primary mechanism by which 3’,4’,5’,5,7-Pentamethoxyflavone exerts its effects is through the inhibition of the Nrf2 pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. By inhibiting Nrf2, 3’,4’,5’,5,7-Pentamethoxyflavone sensitizes chemoresistant cancer cells to chemotherapeutic agents, thereby enhancing their efficacy . This compound also interacts with other molecular targets and pathways involved in oxidative stress and cellular defense mechanisms .

Comparaison Avec Des Composés Similaires

3’,4’,5’,5,7-Pentamethoxyflavanone: A natural flavonoid with similar structural features but different biological activities.

5-Hydroxy-3’,4’,5’,5,7-Pentamethoxyflavone: Another polymethoxyflavone with distinct pharmacological properties.

Uniqueness: 3’,4’,5’,5,7-Pentamethoxyflavone is unique due to its specific inhibition of the Nrf2 pathway, which is not commonly observed in other flavonoids . This makes it a valuable compound for research in overcoming chemoresistance in cancer therapy .

Activité Biologique

3',4',5',5,7-Pentamethoxyflavone (PMF) is a flavonoid compound known for its diverse biological activities. Found in various plant sources, including Murraya paniculata and Ficus formosana, PMF exhibits significant pharmacological properties that make it a subject of interest in biomedical research. This article provides a detailed overview of the biological activity of PMF, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 372.4 g/mol

- CAS Registry Number : 53350-26-8

PMF is characterized by five methoxy groups attached to the flavone backbone, which contributes to its unique biological properties.

1. Antidiabetic Effects

Research indicates that PMF has potential antidiabetic effects. In a study using a rat model of diabetes induced by streptozotocin, administration of PMF (5 mg/kg) resulted in decreased blood glucose levels and reduced renal fibrosis . This suggests that PMF may have protective effects against diabetic complications.

2. Anti-Adipogenic Activity

PMF has been shown to inhibit pancreatic lipase activity in vitro, which is crucial for fat digestion. A study demonstrated that PMF reduces lipid accumulation in 3T3-L1 adipocytes in a concentration-dependent manner . This property positions PMF as a potential agent for obesity management.

3. Antioxidant Activity

PMF exhibits antioxidant properties by inhibiting the transactivation of nuclear factor erythroid 2-related factor 2 (Nrf2) in HEK293T cells at concentrations of 10, 25, and 50 µM . This inhibition suggests that PMF may play a role in reducing oxidative stress, which is implicated in various chronic diseases.

4. Anti-Inflammatory Effects

In vitro studies have shown that PMF inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages and GES-1 cells . This anti-inflammatory effect could be beneficial in managing inflammatory diseases.

5. Chemosensitization in Cancer Therapy

PMF has been investigated for its potential to sensitize cancer cells to chemotherapy. A study found that PMF (25 µM) sensitizes cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin by inhibiting the Nrf2 pathway . This finding highlights PMF's role as an adjunctive therapy in cancer treatment.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have contributed to the understanding of PMF's biological activities:

- Study on Antidiabetic Effects : Ahmad et al. (2023) demonstrated the antidiabetic potential of PMF through its ability to lower blood glucose levels and mitigate renal damage in diabetic rats .

- Research on Chemosensitization : Hou et al. (2015) explored the mechanisms by which PMF enhances the efficacy of cisplatin in resistant cancer cells, emphasizing its role in modulating critical pathways involved in drug resistance .

Propriétés

IUPAC Name |

5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKVSFNAEBQLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333239 | |

| Record name | 3',4',5',5,7-Pentamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53350-26-8 | |

| Record name | 3′,4′,5,5′,7-Pentamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53350-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',5',5,7-Pentamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.